molecular formula C16H19NO2 B569028 N-(2-naphthyl)leucine CAS No. 99631-79-5

N-(2-naphthyl)leucine

Cat. No.: B569028
CAS No.: 99631-79-5
M. Wt: 257.333
InChI Key: XFQFSRJCABMTBA-HNNXBMFYSA-N
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Description

N-(2-naphthyl)leucine is a compound that belongs to the class of N-aryl-α-amino acids It is characterized by the presence of a naphthalene ring attached to the amino acid leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthyl)leucine typically involves the reaction of leucine with 2-naphthylamine. One common method is the condensation reaction where the carboxyl group of leucine reacts with the amino group of 2-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthyl)leucine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-(2-naphthyl)leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-naphthyl)leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the leucine moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-naphthyl)valine
  • N-(2-naphthyl)alanine
  • N-(2-naphthyl)glycine

Uniqueness

N-(2-naphthyl)leucine is unique due to its specific combination of the naphthalene ring and the leucine amino acid. This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with biological targets. Compared to other similar compounds, this compound may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQFSRJCABMTBA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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